![molecular formula C17H12ClFN2OS B2780539 2-chloro-6-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide CAS No. 1797334-70-3](/img/structure/B2780539.png)
2-chloro-6-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
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Overview
Description
The compound “2-chloro-6-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide” is a complex organic molecule. It likely contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a thiazole ring, which is found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized for their potential antimicrobial and antiproliferative properties . The synthesis of these compounds typically involves the reaction of various organic precursors, often involving complex multi-step processes .Molecular Structure Analysis
The molecular structure of this compound likely includes a benzamide group, a thiazole ring, and various halogen atoms. The exact structure could not be determined from the available information .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could not be determined from the available information .Scientific Research Applications
Antimicrobial Activity
A study highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial properties. These compounds, including variations with fluorine atoms in the benzoyl group, showed significant antimicrobial activity against various bacteria and fungi. The presence of a fluorine atom was essential for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Herbicidal Activity
Another research focus has been on the herbicidal properties of fluorinated benzamides. The study on 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, a compound with a structure similar to the subject chemical, revealed preliminary herbicidal activity. It showed a notable inhibition rate against the growth of barnyard grass, indicating potential as a herbicide (Li, Wang, Li, & Song, 2008).
Antitumor and Antiviral Applications
Fluorinated benzothiazoles have been explored for their antitumor properties. For instance, mono- and difluorinated 2-(4-aminophenyl)benzothiazoles exhibited potent cytotoxic activity against various cancer cell lines, highlighting the potential for pharmaceutical development against cancer (Hutchinson et al., 2001). Additionally, benzamide-based 5-aminopyrazoles and their derivatives were synthesized, showing significant anti-influenza A virus activity, particularly against the H5N1 subtype, suggesting applications in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit phosphodiesterase , which plays a crucial role in cellular signal transduction.
Mode of Action
It’s known that the compound might interact with its targets through a process known as suzuki–miyaura cross-coupling . This process involves the formation of a new carbon-carbon bond, which could lead to changes in the structure and function of the target molecule .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, the Suzuki–Miyaura cross-coupling process, which the compound might utilize, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction could potentially affect various biochemical pathways by altering the structure of key biomolecules.
Pharmacokinetics
The compound’s potential involvement in suzuki–miyaura cross-coupling suggests that it might be readily prepared and generally environmentally benign , which could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit diverse biological activities, such as anti-inflammatory and analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the Suzuki–Miyaura cross-coupling process, which the compound might utilize, is known to be exceptionally mild and functional group tolerant . This suggests that the compound might be stable and effective under a wide range of environmental conditions.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c1-10-20-15(9-23-10)11-5-2-3-8-14(11)21-17(22)16-12(18)6-4-7-13(16)19/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSLFLQMYOJHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide |
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